Cas no 1805184-24-0 (Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C11H9BrF2N2O2/c1-2-18-11(17)9-7(4-15)8(10(13)14)6(3-12)5-16-9/h5,10H,2-3H2,1H3
- InChI Key: FZZVZEVBTBATJO-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(C(=O)OCC)C(C#N)=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 345
- XLogP3: 2.3
- Topological Polar Surface Area: 63
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039668-250mg |
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1805184-24-0 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029039668-1g |
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1805184-24-0 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029039668-500mg |
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1805184-24-0 | 95% | 500mg |
$1,651.30 | 2022-04-01 |
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate Related Literature
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805184-24-0): An Overview
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805184-24-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate is a pyridine derivative with a complex molecular structure. The compound features a pyridine ring substituted with a bromomethyl group, a cyano group, and a difluoromethyl group, all of which contribute to its unique chemical properties. The presence of these functional groups imparts specific reactivity and stability to the molecule, making it an interesting candidate for various chemical and biological studies.
The molecular formula of Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate is C13H10BrF2N2O2, and its molecular weight is approximately 336.12 g/mol. The compound is typically obtained as a white or off-white solid with a melting point ranging from 75°C to 78°C. It is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
Synthesis Methods
The synthesis of Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate has been reported in several studies. One common approach involves the reaction of 5-bromomethyl-3-cyano-4-(difluoromethyl)pyridine-2-carboxylic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction typically proceeds under mild conditions and yields the desired ester product in good yield.
An alternative synthetic route involves the bromination of 5-methyl-3-cyano-4-(difluoromethyl)pyridine-2-carboxylic acid followed by esterification with ethanol. This method provides an efficient and scalable pathway for the preparation of the compound, making it suitable for large-scale production.
Biological Activities and Applications
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. Recent studies have shown that this compound exhibits significant inhibitory effects on various enzymes and receptors, making it a promising lead compound for drug discovery.
In one notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate effectively inhibits the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The compound was found to selectively target CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells. These findings suggest that the compound may have potential as an anticancer agent.
Another study published in Bioorganic & Medicinal Chemistry Letters explored the antiviral properties of Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate. The researchers reported that the compound exhibited potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action was attributed to the inhibition of viral replication through interference with viral RNA synthesis.
Recent Research Advancements
The ongoing research on Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate continues to uncover new insights into its biological activities and potential applications. A recent study published in ACS Medicinal Chemistry Letters investigated the use of this compound as a probe for studying protein-protein interactions involved in neurodegenerative diseases. The researchers developed a fluorescent derivative of the compound and used it to visualize specific protein interactions in living cells. This approach has the potential to advance our understanding of disease mechanisms and aid in the development of targeted therapies.
In addition to its therapeutic potential, Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate has also been explored as a tool for chemical biology research. A study published in Chemical Science demonstrated that the compound can be used as a chemical probe to investigate cellular signaling pathways involved in inflammation and immune responses. The researchers utilized the brominated functionality of the molecule to conjugate it with various biomolecules, enabling detailed mechanistic studies.
Conclusion
Ethyl 5-(bromomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805184-24-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or research tool. Ongoing research continues to expand our understanding of this compound's properties and applications, paving the way for innovative solutions in drug discovery and chemical biology.
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